4-Bromophenyl disulfide

Catalog No.
S664412
CAS No.
5335-84-2
M.F
C12H8Br2S2
M. Wt
376.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromophenyl disulfide

CAS Number

5335-84-2

Product Name

4-Bromophenyl disulfide

IUPAC Name

1-bromo-4-[(4-bromophenyl)disulfanyl]benzene

Molecular Formula

C12H8Br2S2

Molecular Weight

376.1 g/mol

InChI

InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

VZQVHIINDXJOQK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br

Monomer for Polymer Synthesis

The disulfide bond (S-S) in 4-BrPhSSPh makes it a potential candidate for use as a monomer in the synthesis of polymers. Disulfide-containing polymers can exhibit interesting properties such as self-healing behavior and stimuli-responsiveness []. Research suggests 4-BrPhSSPh can undergo copolymerization, a process where it combines with other monomers to form a polymer chain. This opens possibilities for the development of novel functional polymers with tailored properties based on the choice of co-monomers.

Investigation in Material Science

The presence of the bromine atom (Br) and the aromatic rings in 4-BrPhSSPh suggests potential applications in material science. Aromatic compounds are known for their stability and ability to participate in various interactions, while bromine can influence properties like conductivity []. Research into incorporating 4-BrPhSSPh into materials could explore its influence on characteristics like electrical conductivity, self-assembly behavior, or potential applications in optoelectronic devices.

4-Bromophenyl disulfide, with the chemical formula C₁₂H₈Br₂S₂, is an organic compound characterized by its disulfide bond (-S-S-) linking two 4-bromophenyl groups. This compound appears as a yellow solid with a melting point ranging from 92 to 94 degrees Celsius . The presence of bromine in the phenyl rings enhances its reactivity, making it valuable in various chemical applications.

  • Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
  • Reduction: Under reducing conditions, the disulfide can be converted into thiols, which can further react to form other sulfur-containing compounds.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the aromatic ring.

Research indicates that 4-bromophenyl disulfide exhibits biological activity, particularly in antimicrobial and anticancer studies. Its ability to disrupt cellular processes through oxidative stress mechanisms has been noted, making it a compound of interest in medicinal chemistry. Additionally, its derivatives have shown potential in inhibiting certain enzymes linked to disease pathways .

Several methods for synthesizing 4-bromophenyl disulfide have been documented:

  • Direct Reaction of Thiols: The compound can be synthesized by the oxidation of 4-bromothiophenol using oxidizing agents such as hydrogen peroxide or iodine.
  • Photochemical Methods: Recent studies have explored photochemical synthesis routes involving light-induced reactions of phenyl sulfenyl chloride with 4-bromophenol .
  • Thermal Processes: Heating mixtures of thiols and disulfides under controlled conditions can yield 4-bromophenyl disulfide efficiently.

4-Bromophenyl disulfide has diverse applications across various fields:

  • Materials Science: It serves as a precursor for synthesizing poly(p-phenylene sulfide), a high-performance polymer used in electrical insulation and high-temperature applications .
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic properties, particularly in cancer treatment and as antimicrobial agents.
  • Chemical Synthesis: The compound is utilized as a building block in organic synthesis for creating more complex sulfur-containing compounds.

Studies on 4-bromophenyl disulfide interactions reveal its role in biological systems. Investigations have focused on its interaction with biomolecules, including proteins and nucleic acids, where it may influence redox states and enzyme activities. Understanding these interactions is crucial for developing therapeutic agents that exploit these mechanisms .

Several compounds share structural similarities with 4-bromophenyl disulfide, each exhibiting unique properties:

Compound NameChemical FormulaMelting Point (°C)Notable Properties
Bis(4-methylphenyl)disulfideC₁₄H₁₄S₂47-48Lower melting point; different substituent effects
Bis(4-methoxyphenyl)disulfideC₁₄H₁₄O₂S₂47-48Exhibits different solubility characteristics
Bis(phenyl)disulfideC₁₂H₁₀S₂60-62Lacks halogen substituents; differing reactivity
1-(4-bromophenyl)-2-phenyldisulfideC₁₂H₉BrS₂220-222Higher melting point; unsymmetrical structure

Each of these compounds provides insights into the reactivity and application potential of sulfur-containing organic compounds, highlighting the unique role of bromine substitution in modifying physical and chemical properties.

4-Bromophenyl disulfide, systematically named as 1-bromo-4-[(4-bromophenyl)disulfanyl]benzene, possesses the molecular formula C₁₂H₈Br₂S₂ and is registered under the Chemical Abstracts Service number 5335-84-2. The compound exhibits a symmetric molecular architecture consisting of two 4-bromophenyl groups connected through a central disulfide bridge, creating a characteristic sulfur-sulfur bond that defines its chemical behavior. The International Union of Pure and Applied Chemistry name for this compound is 1,1'-disulfanediylbis(4-bromobenzene), reflecting the symmetric nature of its structure.

The molecular structure demonstrates several important nomenclature variations that appear throughout the chemical literature. The compound is frequently referred to as bis(4-bromophenyl) disulfide, emphasizing the presence of two identical brominated aromatic units. Alternative systematic names include bis(p-bromophenyl) disulfide and 4,4'-dibromodiphenyl disulfide, all of which accurately describe the same molecular entity. The simplified molecular descriptor using Simplified Molecular Input Line Entry System notation is represented as Brc1ccc(cc1)SSc1ccc(cc1)Br, which clearly illustrates the connectivity pattern between the bromine substituents, aromatic rings, and the central disulfide linkage.

The compound belongs to the broader category of symmetric disulfides, where both organic groups attached to the sulfur atoms are identical. This structural classification is particularly significant because symmetric disulfides often exhibit distinct chemical behavior compared to their asymmetric counterparts. The para-bromination pattern on both aromatic rings creates a molecular environment where electronic effects are balanced, contributing to the compound's stability and predictable reactivity patterns.

Synthesis and Production Methods

The synthesis of 4-bromophenyl disulfide can be accomplished through several well-established methodologies, with oxidative coupling of corresponding thiols representing the most common and efficient approach. The oxidative coupling of 4-bromothiophenol using iodine in aqueous acetonitrile represents a particularly effective synthetic route. This method involves the treatment of 4-bromothiophenol with iodine in a water-acetonitrile mixture at room temperature, followed by quenching with sodium thiosulfate solution to remove excess iodine and subsequent extraction with dichloromethane.

The reaction mechanism for this oxidative coupling process follows a well-characterized pathway where iodine acts as the oxidizing agent to facilitate the formation of the disulfide bond. The reaction proceeds rapidly at ambient temperature, making it an attractive synthetic option for laboratory-scale preparation. The general reaction can be represented as the conversion of two equivalents of 4-bromothiophenol to one equivalent of 4-bromophenyl disulfide with the elimination of hydrogen iodide.

Alternative synthetic approaches include the use of other oxidizing systems, though these methods are less commonly employed for this specific compound. The choice of oxidizing agent significantly influences both the reaction efficiency and the purity of the final product. Research has demonstrated that mild oxidizing conditions are generally preferred to minimize side reactions and decomposition pathways that could lead to unwanted byproducts.

Physical and Spectroscopic Characterization

The physical properties of 4-bromophenyl disulfide reflect its molecular structure and intermolecular interactions. The compound exists as a solid at room temperature, appearing as white to pale yellow crystalline material. The melting point of the compound has been consistently reported across multiple sources, with values ranging from 92°C to 96°C, demonstrating good reproducibility in physical property measurements. Specifically, high-purity samples exhibit a melting point range of 92.0°C to 96.0°C, indicating the compound's thermal stability within this temperature range.

Table 1: Physical Properties of 4-Bromophenyl disulfide

PropertyValueReference
Molecular Weight376.12 g/mol
Melting Point92-96°C
Physical StateSolid
AppearanceWhite to pale yellow crystals
Boiling Point (Predicted)403.3±30.0°C
Density (at 116.0°C)1.647 g/cm³

Spectroscopic characterization of 4-bromophenyl disulfide provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation. The proton nuclear magnetic resonance spectrum in deuterated chloroform exhibits characteristic signals that correspond to the aromatic protons. The spectrum typically shows two distinct multipets: one appearing around 7.3-7.5 parts per million corresponding to the aromatic protons ortho to the sulfur substituent, and another around 7.5-7.6 parts per million corresponding to the aromatic protons ortho to the bromine substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the distinct carbon environments within the molecule. The spectrum exhibits signals corresponding to the quaternary carbon atoms bearing the bromine substituents and the carbon atoms directly bonded to the sulfur atoms. The chemical shift patterns are consistent with the expected electronic environment created by both the bromine substituents and the disulfide linkage.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 377 for the protonated molecular ion [M + H]⁺, providing definitive molecular weight confirmation. Additional fragmentation patterns in the mass spectrum can provide insights into the compound's stability and preferred cleavage pathways under ionization conditions.

Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The spectrum exhibits aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region, aromatic carbon-carbon stretching vibrations around 1500-1600 cm⁻¹, and carbon-bromine stretching vibrations at lower frequencies. The disulfide bond itself typically shows characteristic vibrations, though these may be obscured by other molecular vibrations in complex aromatic systems.

Thermodynamic and Kinetic Properties

The thermodynamic properties of 4-bromophenyl disulfide are fundamentally influenced by the presence of the disulfide bond and the brominated aromatic systems. Disulfide bonds are characterized by moderate bond dissociation energies, typically around 60 kilocalories per mole, making them significantly weaker than carbon-carbon or carbon-hydrogen bonds but still providing substantial molecular stability. This intermediate bond strength contributes to the compound's utility in synthetic applications where controlled bond cleavage may be desired.

The sulfur-sulfur bond length in disulfides is approximately 2.05 Angstroms, which is notably longer than typical carbon-carbon bonds. This extended bond length, combined with the relatively low rotational barrier around the sulfur-sulfur axis, allows for conformational flexibility that can influence the compound's reactivity and intermolecular interactions. The dihedral angle preference in disulfides approaches 90 degrees, representing the most stable conformation from both steric and electronic perspectives.

Kinetic studies of disulfide reactivity have revealed significant variations in reaction rates depending on molecular structure and environmental factors. Research has demonstrated that disulfide bonds can exhibit rate constant variations spanning four orders of magnitude when reacting with oxidizing agents. The reactivity patterns are influenced by electrostatic stabilization effects and orbital alignment considerations that can either enhance or diminish the inherent reactivity of the sulfur-sulfur bond.

Table 2: Thermodynamic and Kinetic Parameters

ParameterValueNotes
Disulfide Bond Length~2.05 ÅTypical for aromatic disulfides
Bond Dissociation Energy~60 kcal/molCharacteristic of disulfide bonds
Preferred Dihedral Angle~90°Optimal for orbital overlap
Standard Reduction Potential~-250 mVVersus standard hydrogen electrode

The electrochemical properties of 4-bromophenyl disulfide reflect the redox-active nature of the disulfide functionality. The standard reduction potential for disulfide reduction to the corresponding thiol is approximately -250 millivolts versus the standard hydrogen electrode at physiological pH. This reduction potential indicates that the compound can participate in redox reactions under appropriate conditions, though it requires relatively strong reducing agents for efficient conversion.

Temperature-dependent studies reveal that the compound maintains structural integrity across a wide temperature range, with decomposition occurring only at temperatures significantly above its melting point. The predicted boiling point of 403.3°C with an uncertainty of ±30.0°C suggests considerable thermal stability, though experimental verification of this property would require specialized high-temperature analytical techniques.

The kinetic behavior of 4-bromophenyl disulfide in various chemical environments demonstrates the influence of both the aromatic bromine substituents and the central disulfide bond on reactivity patterns. The electron-withdrawing nature of the bromine atoms can influence the electron density at the sulfur centers, potentially affecting both nucleophilic and electrophilic attack mechanisms. Understanding these kinetic parameters is essential for optimizing synthetic applications and predicting the compound's behavior in complex chemical systems.

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

5335-84-2

Wikipedia

Bis(4-bromophenyl) disulfide

Dates

Modify: 2023-08-15

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